(2S)-2-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid
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Overview
Description
2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-phenylpropanoic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chromen-2-one core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-phenylpropanoic acid typically involves multiple steps, starting with the preparation of the chromen-2-one coreCommon reagents used in these reactions include acetic anhydride, hexyl bromide, and phenylalanine .
Industrial Production Methods
This may include the use of automated reactors and continuous flow systems to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the chromen-2-one core to a dihydro derivative.
Substitution: This can occur at the acetamido or phenylpropanoic acid moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. It is known to activate potassium channels and potentiate the effects of GABA, an inhibitory neurotransmitter. This compound also binds to glutamate receptors and inhibits their function, which can modulate neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid: Shares the chromen-2-one core but lacks the acetamido and phenylpropanoic acid moieties.
(2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine: Similar structure but with a methionine moiety instead of phenylpropanoic acid.
Uniqueness
2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-phenylpropanoic acid is unique due to its combination of the chromen-2-one core with the acetamido and phenylpropanoic acid moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C27H31NO6 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(2S)-2-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H31NO6/c1-3-4-5-9-12-22-18(2)21-14-13-20(16-24(21)34-27(22)32)33-17-25(29)28-23(26(30)31)15-19-10-7-6-8-11-19/h6-8,10-11,13-14,16,23H,3-5,9,12,15,17H2,1-2H3,(H,28,29)(H,30,31)/t23-/m0/s1 |
InChI Key |
TZBDNQFYNGKIER-QHCPKHFHSA-N |
Isomeric SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)OC1=O)C |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)NC(CC3=CC=CC=C3)C(=O)O)OC1=O)C |
Origin of Product |
United States |
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